molecular formula C22H15N3O2S B3015803 N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide CAS No. 307338-83-6

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide

Cat. No.: B3015803
CAS No.: 307338-83-6
M. Wt: 385.44
InChI Key: CSGUQHRFXMGSKU-UHFFFAOYSA-N
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Description

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a cyanophenyl group, and a methoxynaphthalene moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of substituted thiosemicarbazones with α-bromo-4-cyanoacetophenone in the presence of a base, such as sodium ethoxide, in ethanol. This reaction forms the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors to maintain precise control over reaction parameters, such as temperature, pressure, and reaction time. Additionally, the use of catalysts and solvents that are environmentally benign and cost-effective is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide involves its interaction with cellular targets, leading to the induction of apoptosis in cancer cells. The compound activates caspases, which are proteases involved in the apoptotic pathway, resulting in programmed cell death . Additionally, it may interfere with cell cycle progression, thereby inhibiting the proliferation of cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide is unique due to the presence of the methoxynaphthalene moiety, which enhances its biological activity and specificity. This structural feature distinguishes it from other thiazole derivatives and contributes to its potential as a lead compound in drug development.

Properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O2S/c1-27-20-11-17-5-3-2-4-16(17)10-18(20)21(26)25-22-24-19(13-28-22)15-8-6-14(12-23)7-9-15/h2-11,13H,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGUQHRFXMGSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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